molecular formula C6H7NO3 B158690 5-Ethyl-isoxazole-4-carboxylic acid CAS No. 134541-03-0

5-Ethyl-isoxazole-4-carboxylic acid

Cat. No. B158690
M. Wt: 141.12 g/mol
InChI Key: YGUUMRJFLRVBOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methylisoxazole-4-carboxylic acid is a compound that lies on a crystallographic mirror plane with one half-molecule in the asymmetric unit .


Synthesis Analysis

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs. Most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction .


Molecular Structure Analysis

In the title compound, C (5)H (5)NO (3), the molecule lies on a crystallographic mirror plane with one half-molecule in the asymmetric unit. An intramolecular C-H⋯O interaction is present .


Chemical Reactions Analysis

The synthesis of isoxazoles often involves metal-catalyzed reactions, which have associated drawbacks such as high costs, low abundance, toxicity, a significant generation of waste, and difficulty to separate from the reaction mixtures .


Physical And Chemical Properties Analysis

The molecular formula of 5-Methylisoxazole-4-carboxylic acid is C5H5NO3 .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

  • Isoxazolo[5,4-d]pyrimidine-4,6(5H,7H)diones have been synthesized from ethyl 5-amino-3-methyl-4-isoxazole carboxylate, demonstrating the versatility of isoxazole carboxylates in heterocyclic synthesis. These compounds were produced using Keggin heteropolyacid as a catalyst, highlighting an eco-friendly approach to chemical synthesis (Bamoharram et al., 2010).

  • A novel method for synthesizing isoxazole- and oxazole-4-carboxylic acids derivatives via controlled isomerization has been reported. This approach underscores the chemical flexibility of isoxazole derivatives and their potential as intermediates in organic synthesis (Serebryannikova et al., 2019).

  • Research towards biomimetic synthesis of α-cyclopiazonic acid has led to the development of a high-yielding synthesis for ethyl 5-hydroxymethyl-3-methylisoxazole-4-carboxylate. This work emphasizes the role of isoxazole derivatives in the synthesis of complex natural products (Moorthie et al., 2007).

Medicinal Chemistry Applications

  • The synthesis of isoxazole-containing S1P1 receptor agonists for potential therapeutic applications showcases the importance of isoxazole carboxylates in drug development. An efficient scale-up synthesis of a potent and selective agonist demonstrates the practicality of these compounds in pharmaceutical research (Hou et al., 2016).

Material Science and Organic Chemistry

  • Isoxazole derivatives have been explored for their liquid crystalline properties, signifying the broad utility of these compounds beyond pharmaceuticals, including in materials science. The synthesis of new series of 4, 5-dihydroisoxazole-5-carboxylate derivatives for studying their liquid crystalline properties highlights this aspect (Kotian et al., 2016).

Future Directions

Given the significance of isoxazoles in drug discovery, it is imperative to develop new eco-friendly synthetic strategies .

properties

IUPAC Name

5-ethyl-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3/c1-2-5-4(6(8)9)3-7-10-5/h3H,2H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGUUMRJFLRVBOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=NO1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90564025
Record name 5-Ethyl-1,2-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90564025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethyl-isoxazole-4-carboxylic acid

CAS RN

134541-03-0
Record name 5-Ethyl-1,2-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90564025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Ethyl-4-isoxazolecarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.